2-(4-Chlorobenzyl)acetoacetic acid ethyl ester

Descripción

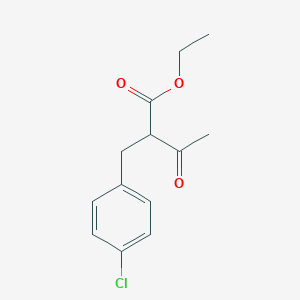

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester (CAS 36600-72-3) is an ethyl ester derivative of acetoacetic acid, featuring a 4-chlorobenzyl substituent at the β-position. Its molecular formula is C₁₃H₁₅ClO₃, and it belongs to the class of β-keto esters, which are characterized by a reactive methylene group adjacent to a carbonyl moiety . This structural motif enables versatile reactivity in organic synthesis, including condensations, alkylations, and cyclizations . The compound is a pale-yellow liquid with a molecular weight of 254.71 g/mol and is commonly used as an intermediate in pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZNZKQSSZWNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373882 | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36600-72-3 | |

| Record name | 2-(4-Chlorobenzyl)-3-oxobutanoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36600-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36600-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester typically involves the acetoacetic ester synthesis method. This process includes the following steps :

Deprotonation: The ester is deprotonated using a weak base to form an enolate.

Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, forming a new carbon-carbon bond.

Hydrolysis: Acidic hydrolysis of the ester yields a carboxylic acid.

Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol.

Tautomerization: The enol tautomerizes back to the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, especially at the ester or ketone functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release active compounds that interact with biological targets. The specific pathways and targets depend on the context of its use and the specific reactions it undergoes .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of 2-(4-Chlorobenzyl)acetoacetic Acid Ethyl Ester and Analogues

- Unlike 4-Chloroacetoacetic acid ethyl ester, which lacks a benzyl group, the target compound’s benzyl substituent may facilitate π-π interactions in catalytic processes or receptor binding .

Actividad Biológica

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester, with the chemical formula CHClO and CAS number 36600-72-3, is an organic compound notable for its structural features, which include a benzyl moiety substituted with chlorine and an acetoacetic acid functional group. This compound has garnered interest in organic synthesis and potential biological applications due to its reactive functional groups.

- Molecular Weight : 254.71 g/mol

- Molar Mass : 254.71 g/mol

- Structure : The compound contains reactive groups that allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Synthesis

The synthesis of this compound typically involves the Claisen condensation reaction between 4-chlorophenylacetone and ethyl acetoacetate. The reaction process includes:

- Deprotonation : Using a weak base to form an enolate.

- Alkylation : An S2 reaction with an alkyl halide.

- Hydrolysis : Acidic hydrolysis yielding a carboxylic acid.

- Decarboxylation : Heating to produce an enol.

- Tautomerization : Reversion to the carboxylic acid form.

Biological Activity

While specific biological activities of this compound are not extensively documented, its structural similarities to known bioactive compounds suggest potential biological properties. The presence of the benzyl and acetoacetic moieties hints at various biological interactions.

Potential Biological Properties

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also exhibit such activity.

- Cytotoxicity : Structural analogs have been studied for their cytotoxic effects on cancer cell lines, indicating a need for further exploration of this compound's effects on cellular viability.

- Enzyme Inhibition : The compound's ability to interact with enzymes could be explored, particularly in pathways involving acetoacetic acid derivatives.

Case Study 1: Asymmetric Bioreduction

A study involving the bioreduction of related compounds demonstrated the potential for using recombinant Escherichia coli to convert acetoacetate derivatives into more complex structures. This highlights the biochemical pathways that may be relevant for exploring the biological activity of this compound .

Case Study 2: Cytotoxicity Screening

In a broader screening of compounds for cytotoxic effects against various cancer cell lines, derivatives similar to this compound were evaluated. Some exhibited significant inhibition of cell growth, prompting further investigation into their mechanisms of action .

Summary Table of Biological Activities

| Activity Type | Related Findings | Implications |

|---|---|---|

| Antimicrobial | Similar compounds showed activity against bacteria | Potential for development as an antimicrobial agent |

| Cytotoxicity | Related structures inhibited cancer cell growth | Need for testing against specific cancer types |

| Enzyme Inhibition | Analog compounds affected enzyme activity | Possible role in metabolic pathway modulation |

Q & A

Q. What are the standard synthetic routes for 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester?

The compound is typically synthesized via Claisen condensation of ethyl acetate derivatives or alkylation of ethyl acetoacetate. For example, alkylation involves reacting ethyl acetoacetate with 4-chlorobenzyl halides in the presence of a base like potassium carbonate in dry acetone, followed by acid workup to isolate the product . Alternative routes include acetylation of sodium derivatives of acetoacetic ester with labeled reagents for isotopic studies .

Q. How does the acetoacetic ester synthesis apply to preparing substituted ketones?

The acetoacetic ester synthesis enables the preparation of α-substituted ketones. The process involves:

- Alkylation : Deprotonation of the active methylene group in ethyl acetoacetate using a strong base (e.g., NaOEt), followed by reaction with an alkyl halide (e.g., 4-chlorobenzyl chloride).

- Hydrolysis : Acidic or basic hydrolysis of the alkylated ester to yield the corresponding ketone . This method is analogous to the malonic ester synthesis but produces ketones instead of carboxylic acids .

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

Q. What physicochemical properties are critical for handling this compound?

The ester is soluble in organic solvents (e.g., ethanol, ether) but sparingly soluble in water (116 g/L at 20°C). It is stable under inert conditions but may hydrolyze in acidic/basic environments. Storage at -20°C is recommended to prevent degradation .

Advanced Research Questions

Q. How can contradictory mutagenicity results in bacterial assays (e.g., E. coli vs. Bacillus subtilis) be resolved?

Contradictory findings in genotoxicity assays (e.g., DNA repair tests in B. subtilis) may arise from methodological limitations , such as variations in metabolic activation systems or dose thresholds. Follow-up studies should:

- Use S9 liver homogenates to mimic mammalian metabolism.

- Conduct in vivo micronucleus assays to assess chromosomal damage comprehensively .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this ester?

For reactions like the synthesis of 4-alkyl salicylates, excess acetoacetic ester (≥2 equivalents) and controlled temperature (reflux in pyridine) are critical. Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion before workup .

Q. What are the metabolic pathways of this compound, and how do they influence toxicity?

The ester undergoes hydrolysis by esterases to acetoacetic acid and ethanol. At moderate doses, ethanol byproduct levels are subtoxic. Toxicity studies in rats show no adverse effects up to 1,000 mg/kg , suggesting low systemic toxicity under controlled exposure .

Q. How can regioselective alkylation be achieved in dihydropyridine derivatives using this ester?

In synthesizing cardiovascular agents (e.g., dihydropyridines), regioselectivity is controlled by:

Q. What role do solvent and base play in Claisen condensation during synthesis?

Polar aprotic solvents (e.g., dry acetone) enhance enolate formation, while anhydrous potassium carbonate acts as a mild base to deprotonate ethyl acetate without saponification. This minimizes side reactions and improves yield .

Q. How can spectroscopic data distinguish tautomeric forms of this compound?

¹H-NMR reveals enolic protons (δ 12–15 ppm for OH) and keto protons (δ 2.3 ppm for CH3CO). ¹³C-NMR shows distinct carbonyl signals for the ester (170–175 ppm) and ketone (200–210 ppm). IR absorption at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (enol C=C) further confirm tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.